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Compound of Interest

Compound Name:
2-(2-Methyl-1,3-thiazol-4-

yl)acetamide

Cat. No.: B069583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of a representative thiazole-based

compound, 51am, against the clinically approved multi-kinase inhibitors Crizotinib and

Cabozantinib, with a focus on their activity against the c-Met receptor tyrosine kinase. The c-

Met pathway plays a critical role in cell proliferation, survival, and migration, and its

dysregulation is implicated in numerous cancers.

Introduction to Thiazole-Based Kinase Inhibitors
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous bioactive compounds.[1] Derivatives of thiazole have been extensively investigated

as kinase inhibitors due to their ability to interact with the ATP-binding pocket of these

enzymes.[1][2] Recent studies have focused on developing thiazole-containing molecules as

selective inhibitors of c-Met kinase for cancer therapy.[3] This guide focuses on compound

51am, a potent thiazole carboxamide derivative, as a representative of this class.[1]

Comparative Specificity Data
The following table summarizes the in vitro inhibitory activities of 51am, Crizotinib, and

Cabozantinib against c-Met and a panel of other kinases. The data is presented as IC50 values

(nM), representing the concentration of the inhibitor required to reduce the kinase activity by

50%.
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Kinase Target
51am (IC50
nM)

Crizotinib
(IC50 nM)

Cabozantinib
(IC50 nM)

Data Source

c-Met 2.54 ~5-11 ~1.8 [1][4][5]

ALK >1000 ~25 >1000 [1][5]

VEGFR2 15.8 >100 ~0.035 [1]

RON >1000 - - [1]

AXL >1000 - -

RET >1000 - -

KIT >1000 - -

FLT3 >1000 - -

Note: Data for Crizotinib and Cabozantinib are compiled from various sources and may not be

from direct head-to-head comparisons in the same experimental setting.

Experimental Protocols
In Vitro c-Met Kinase Inhibition Assay (Generalized
Protocol)
This protocol outlines the general steps for determining the in vitro potency of a test compound

in inhibiting c-Met kinase activity.

Objective: To determine the IC50 value of an inhibitor against c-Met kinase.

Materials:

Recombinant human c-Met kinase[6]

Peptide substrate (e.g., poly (Glu, Tyr) 4:1)[7]

ATP (Adenosine triphosphate)[6]

Kinase reaction buffer[6]
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Test compounds (e.g., 51am, Crizotinib, Cabozantinib)

Detection reagent (e.g., ADP-Glo™, LANCE® Ultra TR-FRET)[6][8]

384-well plates[6]

Plate reader capable of luminescence or TR-FRET detection[6]

Procedure:

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical

starting point is a 10-point, 3-fold dilution series.[6]

Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include

controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme or a high

concentration of a potent non-specific inhibitor like Staurosporine).[6]

Enzyme Addition: Dilute the recombinant c-Met enzyme in kinase buffer and add it to all

wells except the "no enzyme" control.[6]

Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase buffer. The

ATP concentration should ideally be at or near the Km for the enzyme. Add this mixture to all

wells to start the kinase reaction.[6]

Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature

or 37°C) for a defined period (e.g., 60 minutes).[6]

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g.,

EDTA).[6] Add the detection reagent according to the manufacturer's instructions to quantify

the amount of ADP produced (luminescence) or substrate phosphorylation (TR-FRET).[6][8]

Data Analysis: Read the plate using a suitable plate reader. Calculate the percentage of

kinase inhibition for each compound concentration relative to the controls. Determine the

IC50 values by fitting the data to a four-parameter logistic curve.[4]

Visualizing Key Pathways and Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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thiazol-4-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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